

Application Note: One-Pot Synthesis of 3-Nitrobenzamide from 3-Nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Nitrobenzamide

Cat. No.: B147352

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Introduction

3-Nitrobenzamide is a valuable organic intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines a detailed laboratory protocol for a one-pot synthesis of **3-nitrobenzamide** directly from 3-nitrobenzaldehyde. The described methodology involves an in-situ formation of the aldoxime, followed by a palladium-catalyzed Beckmann rearrangement. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reproducible method for obtaining the target compound.

Reaction Scheme

The overall reaction transforms 3-nitrobenzaldehyde into **3-nitrobenzamide** in a single pot through a two-step sequence involving an intermediate oxime, which is not isolated.



Data Presentation

The key quantitative data for the starting material and the final product are summarized below.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance	Reported Yield (%)
3-Nitrobenzaldehyde	C ₇ H ₅ NO ₃	151.12[1]	58[1]	-	-
3-Nitrobenzamide	C ₇ H ₆ N ₂ O ₃	166.13[2]	~143 (288.9 °F)[2]	Yellow Powder[2]	57[3]

Spectroscopic Data for **3-Nitrobenzamide**:

- ¹H-NMR (400MHz, Methanol-d₄): δ 8.78-8.72 (m, 1H), 8.41 (m, J=8.2, 2.2, 1.0Hz, 1H), 8.30-8.25 (m, 1H), 7.74 (t, J=8.0Hz, 1H).[3]
- ¹³C-NMR (125.4MHz, d₆-DMSO): δ 165.8, 147.8, 135.7, 133.8, 130.1, 125.9, 122.2.[3]
- Mass Spectrometry (EI): m/z (%) 166 (M⁺, 67), 150 (100), 104 (33), 92 (17), 76 (54).[3]

Experimental Protocol

This protocol is based on a palladium-catalyzed one-pot synthesis method.[3][4]

Materials and Reagents:

- 3-Nitrobenzaldehyde (m-nitrobenzaldehyde)
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Cesium carbonate (Cs₂CO₃)
- Palladium(II) acetate (Pd(OAc)₂)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Ethyl acetate

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask or reaction tube
- Magnetic stirrer and hotplate with oil bath
- Condenser
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- TLC plates and developing chamber
- Melting point apparatus
- NMR spectrometer

Procedure:

- **Reaction Setup:** In a reaction vessel, combine 3-nitrobenzaldehyde (100 mg), hydroxylamine hydrochloride (56 mg), and cesium carbonate (259 mg).^{[3][4]}
- **Solvent Addition:** Add a solvent mixture of dimethyl sulfoxide (1.5 mL) and water (0.5 mL) to the reaction vessel.^{[3][4]}
- **Oxime Formation:** Stir the mixture at 100°C for 7 hours.^{[3][4]} This step facilitates the formation of the 3-nitrobenzaldoxime intermediate.
- **Catalyst Addition:** After 7 hours, add palladium(II) acetate (8 mg) to the reaction mixture.^{[3][4]}
- **Amide Formation:** Continue stirring the reaction at 100°C for an additional 12 hours.^{[3][4]} Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.[3]
 - Add water to the reaction flask to quench the reaction.[3]
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3]
 - Collect the organic layer.
- Drying and Solvent Removal:
 - Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent.
 - Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
- Purification:
 - Purify the crude product by column chromatography on silica gel to yield pure **3-nitrobenzamide**. [3]
- Characterization:
 - Determine the melting point of the purified product.
 - Characterize the final product using spectroscopic methods (e.g., ^1H NMR, ^{13}C NMR, MS) to confirm its identity and purity.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **3-Nitrobenzamide**.

Caption: Experimental workflow for the one-pot synthesis of **3-Nitrobenzamide**.

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